N,N-Dimethyl-N'-(5-propyl-1,2-oxazol-3-yl)urea
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Overview
Description
N,N-Dimethyl-N’-(5-propyl-1,2-oxazol-3-yl)urea is an organic compound characterized by the presence of a urea group attached to a 1,2-oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-(5-propyl-1,2-oxazol-3-yl)urea typically involves the reaction of N,N-dimethylurea with a suitable oxazole derivative. One common method involves the use of 5-propyl-1,2-oxazole-3-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N,N-dimethylurea in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of N,N-Dimethyl-N’-(5-propyl-1,2-oxazol-3-yl)urea may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-(5-propyl-1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The urea group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N,N-dimethyl-N’-(5-propyl-1,2-oxazol-3-yl)urea oxide.
Reduction: Formation of N,N-dimethyl-N’-(5-propyl-1,2-oxazol-3-yl)amine.
Substitution: Formation of N,N-dimethyl-N’-(5-propyl-1,2-oxazol-3-yl)thioamide.
Scientific Research Applications
N,N-Dimethyl-N’-(5-propyl-1,2-oxazol-3-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-(5-propyl-1,2-oxazol-3-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-N’-(5-methyl-1,2-oxazol-3-yl)urea
- N,N-Dimethyl-N’-(5-ethyl-1,2-oxazol-3-yl)urea
- N,N-Dimethyl-N’-(5-butyl-1,2-oxazol-3-yl)urea
Uniqueness
N,N-Dimethyl-N’-(5-propyl-1,2-oxazol-3-yl)urea is unique due to the presence of the propyl group on the oxazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.
Properties
CAS No. |
55808-59-8 |
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Molecular Formula |
C9H15N3O2 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
1,1-dimethyl-3-(5-propyl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C9H15N3O2/c1-4-5-7-6-8(11-14-7)10-9(13)12(2)3/h6H,4-5H2,1-3H3,(H,10,11,13) |
InChI Key |
NLHNBHWQLXYVOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NO1)NC(=O)N(C)C |
Origin of Product |
United States |
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